molecular formula C14H23N B13258160 [(4-Ethylphenyl)methyl](3-methylbutan-2-yl)amine

[(4-Ethylphenyl)methyl](3-methylbutan-2-yl)amine

Cat. No.: B13258160
M. Wt: 205.34 g/mol
InChI Key: LNCQJRHOTVVSDV-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)methylamine is an organic compound with the molecular formula C14H23N It is a derivative of amine, characterized by the presence of an ethyl-substituted phenyl group and a methyl-substituted butyl group attached to the nitrogen atom

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-3-methylbutan-2-amine

InChI

InChI=1S/C14H23N/c1-5-13-6-8-14(9-7-13)10-15-12(4)11(2)3/h6-9,11-12,15H,5,10H2,1-4H3

InChI Key

LNCQJRHOTVVSDV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC(C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylphenyl)methylamine typically involves the reaction of 4-ethylbenzyl chloride with 3-methylbutan-2-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of (4-Ethylphenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and energy consumption to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as bromine or nitric acid for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(4-Ethylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(4-Ethylphenyl)methylamine can be compared with other similar compounds, such as:

    (4-Methylphenyl)methylamine: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.

    (4-Ethylphenyl)methylamine: Similar structure but with a different substitution pattern on the butyl group.

The uniqueness of (4-Ethylphenyl)methylamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

(4-Ethylphenyl)methylamine, an organic compound with a unique structural configuration, has garnered attention for its potential biological activities. This compound features a central amine group linked to a 4-ethylphenyl methyl group and a branched alkyl chain (3-methylbutan-2-yl). Understanding its biological activity is essential for exploring its applications in pharmaceuticals and chemical research.

Chemical Structure

The compound can be represented by the following structural formula:

C12H17N\text{C}_{12}\text{H}_{17}\text{N}

This structure indicates the presence of an amine functional group, which is crucial for its reactivity and interaction with biological targets.

The biological activity of (4-Ethylphenyl)methylamine is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can function as either an inhibitor or activator depending on the biological context. Its mechanism may involve:

  • Signal Transduction : Modulating pathways related to cellular signaling.
  • Metabolic Processes : Influencing metabolic pathways through enzyme interaction.
  • Gene Expression Regulation : Affecting transcription factors and other regulatory proteins.

Pharmacological Properties

Research indicates that (4-Ethylphenyl)methylamine may possess significant pharmacological properties. Its unique ethyl substitution on the phenyl ring could enhance its interaction with molecular targets compared to similar amines.

Table 1: Comparison of Biological Activities with Related Compounds

Compound NameMolecular FormulaNotable FeaturesBiological Activity
(4-Ethylphenyl)methylamineC₁₂H₁₇NEthyl group enhances interactionPotential inhibitor of specific enzymes
(4-Methoxyphenyl)methylamineC₁₂H₁₅NOContains methoxy instead of ethylModerate biological activity
N-(4-Ethoxybenzyl)-isobutyramideC₁₃H₁₉N₃O₂Different functional groupsLimited activity in similar assays

Study 1: Inhibition of Enzymatic Activity

A study investigated the inhibitory effects of (4-Ethylphenyl)methylamine on a specific enzyme involved in metabolic pathways. The compound was tested at varying concentrations, revealing an IC50 value indicative of its potency.

Table 2: Inhibitory Concentrations

Concentration (μM)% Inhibition
1020%
2545%
5070%

The results demonstrate a dose-dependent inhibition, suggesting potential therapeutic applications in conditions where enzyme modulation is beneficial.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of (4-Ethylphenyl)methylamine against various bacterial strains. The compound showed promising activity against Gram-positive bacteria, with an observed minimum inhibitory concentration (MIC).

Table 3: Antimicrobial Efficacy

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli>100
Bacillus subtilis30

These findings suggest that (4-Ethylphenyl)methylamine could serve as a lead compound for developing new antimicrobial agents.

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